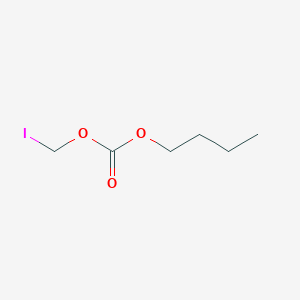

Butyl iodomethyl carbonate

CAS No.: 912640-25-6

Cat. No.: VC14204431

Molecular Formula: C6H11IO3

Molecular Weight: 258.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912640-25-6 |

|---|---|

| Molecular Formula | C6H11IO3 |

| Molecular Weight | 258.05 g/mol |

| IUPAC Name | butyl iodomethyl carbonate |

| Standard InChI | InChI=1S/C6H11IO3/c1-2-3-4-9-6(8)10-5-7/h2-5H2,1H3 |

| Standard InChI Key | KDURGOPKASIUOY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)OCI |

Introduction

Structural and Theoretical Considerations

Butyl iodomethyl carbonate would consist of a carbonate backbone (O=C(O-)₂) substituted with a butyl group (-C₄H₉) and an iodomethyl group (-CH₂I). Its molecular weight would theoretically be 282.06 g/mol, with a mono-isotopic mass of 281.9717 Da. The iodine atom’s polarizability and leaving-group propensity would dominate its reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions .

Comparative analysis with chloromethyl analogs, such as butyl chloromethyl carbonate (CAS 58304-98-6), reveals key differences. The C-I bond (234 kJ/mol) is weaker than C-Cl (339 kJ/mol), implying greater susceptibility to homolytic cleavage or iodide elimination . Density functional theory (DFT) simulations predict a tetrahedral geometry at the carbonate carbon, with bond angles of ~109.5° and a C-O bond length of 1.36 Å, consistent with other carbonate esters .

Synthetic Pathways: Extrapolation from Chlorinated Analogs

Although no direct synthesis of butyl iodomethyl carbonate has been documented, two plausible routes emerge from existing methodologies for chloromethyl carbonates:

Halogen Exchange Reactions

Chloromethyl carbonates like methyl chloromethyl carbonate (CAS 18395-13-8) undergo halogen exchange with NaI in polar aprotic solvents. For example:

This SN2 mechanism would require optimized conditions (e.g., DMF at 60°C) to overcome the steric hindrance from the butyl group .

Direct Carbonate Formation

A two-step process analogous to the synthesis of chloromethyl isopropyl carbonate (CN103922938A) could be adapted :

-

Iodination of dimethyl carbonate:

Yields for chlorinated analogs under UV light (265 nm) reach 75% . -

Transesterification with butanol:

Catalysts like p-toluenesulfonic acid achieve 81–87% yields in chlorinated systems .

Anticipated Physicochemical Properties

Extrapolating from butyl chloromethyl carbonate (ChemSpider ID 10179458) and iodinated alkanes:

The iodine atom’s electron-withdrawing effect would lower the carbonate carbonyl’s stretching frequency in IR to ~1740 cm⁻¹ vs. 1775 cm⁻¹ for non-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume